N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
N-(4-Methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenethyl group attached to the acetamide nitrogen and a 1-tosylpiperidin-2-yl moiety at the acetyl position.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-18-6-12-22(13-7-18)30(27,28)25-16-4-3-5-20(25)17-23(26)24-15-14-19-8-10-21(29-2)11-9-19/h6-13,20H,3-5,14-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGVJCMBSXKMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a suitable base.
Attachment of the Methoxyphenethyl Moiety: The methoxyphenethyl group is attached through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Anticancer Activity
Key Compounds :
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39)
- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40)
Comparison :
These compounds (38–40) share the N-(methoxyphenyl)acetamide core but replace the 1-tosylpiperidin group with sulfonylated quinazoline derivatives linked to pyrrolidine, piperidine, or morpholine rings. In MTT assays against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines, compound 38 showed IC₅₀ values <10 μM, outperforming the target compound’s structural analogs. The quinazoline-sulfonyl moiety enhances DNA intercalation or kinase inhibition, whereas the target compound’s tosylpiperidin group may favor proteolytic enzyme modulation .
Table 1: Anticancer Activity of Selected Acetamides
Serotonin Receptor Modulators
Key Compound :
- PhX ((S)-2-(1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(4-methoxyphenethyl)acetamide)
Comparison :
PhX shares the N-(4-methoxyphenethyl)acetamide backbone but incorporates a dioxohexahydropyrrolopyrazine group instead of the tosylpiperidin. In insect models, PhX inhibited serotonin receptors (EC₅₀ ~5 μM), disrupting cellular immunity. The rigid pyrrolopyrazine system likely enhances receptor specificity, whereas the target compound’s flexible tosylpiperidin may confer broader enzyme interactions. Both compounds highlight the role of methoxyphenethyl in membrane permeability .
SARS-CoV-2 Main Protease Inhibitors
Key Compounds :
- 5RH2 (2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide)
- 5RGZ (2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide)
Comparison: These pyridine-containing acetamides bind SARS-CoV-2 main protease via interactions with HIS163 and ASN142. While the target compound lacks a pyridine ring, its tosylpiperidin group’s sulfonyl oxygen may similarly engage in hydrogen bonding. The chlorophenyl/cyanophenyl substituents in 5RH2/5RGZ improve binding affinity (ΔG < -22 kcal/mol), whereas the methoxyphenethyl group in the target compound could enhance solubility but reduce protease affinity .
Cytotoxic Acetamides with Simplified Substituents
Key Compound :
- N-(4-Hydroxyphenethyl)acetamide (Compound 2)
Comparison :
This analog replaces the methoxy and tosylpiperidin groups with a hydroxy group. It exhibited moderate cytotoxicity (38.3% mortality at 0.1 mg/mL in brine shrimp assays), underscoring the necessity of electron-withdrawing groups (e.g., tosyl) or extended aromatic systems (e.g., quinazoline) for potent activity. The methoxy group in the target compound likely enhances metabolic stability compared to the hydroxyl analog .
Enzyme-Targeting Tosylpiperazine Derivatives
Key Compound :
- N-(4-Fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide
Comparison: This compound substitutes the target’s tosylpiperidin with a tosylpiperazine and replaces methoxyphenethyl with fluorophenyl. The piperazine ring’s additional nitrogen may confer basicity, altering pharmacokinetics compared to the target’s piperidine-based scaffold .
Table 2: Structural and Pharmacokinetic Comparison
| Compound | Aromatic Group | Heterocycle | LogP (Predicted) | Key Target |
|---|---|---|---|---|
| Target Compound | 4-Methoxyphenethyl | 1-Tosylpiperidin | 3.8 | Proteases/kinases |
| N-(4-Fluorophenyl)-... | 4-Fluorophenyl | 4-Tosylpiperazine | 3.2 | Cyclooxygenase |
| PhX | 4-Methoxyphenethyl | Dioxopyrrolopyrazine | 2.5 | Serotonin receptor |
Biological Activity
N-(4-methoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions with appropriate precursors.
- Introduction of the Tosyl Group : This is done using tosyl chloride in the presence of a base.
- Attachment of the Methoxyphenethyl Moiety : Involves nucleophilic substitution.
- Formation of the Acetamide Linkage : Finalized through amidation reactions.
The compound's structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects .
Antioxidant Activity
Research indicates that derivatives of acetamide, including this compound, exhibit significant antioxidant properties. A study reported that related compounds demonstrated effective scavenging of free radicals, particularly in assays measuring ABTS and DPPH radical scavenging activities .
Antimicrobial Effects
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacteria, although specific data on this compound's efficacy against particular strains remains limited .
Analgesic and Anti-inflammatory Potential
The compound has also been studied for potential analgesic and anti-inflammatory effects. Its mechanism may involve modulation of pain pathways or inhibition of inflammatory mediators, which warrants further investigation through in vivo studies .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity.
- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or oxidative stress.
- Cell Signaling Modulation : Alterations in cellular signaling pathways may lead to observed biological effects.
Further detailed studies are required to clarify these mechanisms and identify specific molecular targets .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Significant radical scavenging activity | |
| Antimicrobial | Potential inhibition of bacterial growth | |
| Analgesic | Possible modulation of pain pathways |
Case Study: Antioxidant Evaluation
In a comparative study on antioxidant activity, several acetamide derivatives were tested against reactive oxygen species (ROS). The results indicated that compounds similar to this compound significantly reduced ROS levels in macrophage cell lines stimulated with inflammatory agents. Notably, the compound exhibited an LD50 value indicating low cytotoxicity while maintaining effective antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
